molecular formula C8H13N3 B7557188 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B7557188
M. Wt: 151.21 g/mol
InChI Key: RHRPZLVMVUMFPD-UHFFFAOYSA-N
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Description

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, also known as TZTA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is not fully understood. However, it has been proposed that 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine may exert its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In vivo studies have shown that 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can suppress tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is its low solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another potential direction is the study of the mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, which could provide insights into its potential applications in various fields. Additionally, the development of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-based materials and polymers could lead to the development of novel materials with unique properties.

Synthesis Methods

The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then treated with methyl iodide to obtain 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been shown to possess potent antitumor activity against various cancer cell lines. In materials science, 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been used as a building block for the synthesis of novel polymers and materials. In chemical biology, 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been used as a tool for the study of protein-protein interactions.

properties

IUPAC Name

3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-9-10-8-5-3-2-4-6-11(7)8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRPZLVMVUMFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323144
Record name 3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

CAS RN

119151-11-0
Record name 3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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